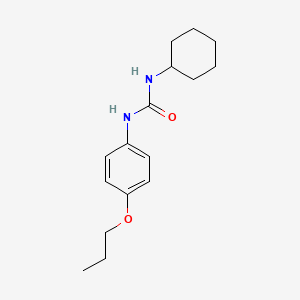![molecular formula C15H16INO B3894541 1-ethyl-2-[2-(4-hydroxyphenyl)vinyl]pyridinium iodide](/img/structure/B3894541.png)
1-ethyl-2-[2-(4-hydroxyphenyl)vinyl]pyridinium iodide
Descripción general
Descripción
1-Ethyl-2-[2-(4-hydroxyphenyl)vinyl]pyridinium iodide, also known as EHVIP, is a synthetic molecule that has been gaining attention in the scientific community for its potential applications in various fields. EHVIP is a cationic dye that has been used as a fluorescence probe for DNA and protein detection. EHVIP has also been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 1-ethyl-2-[2-(4-hydroxyphenyl)vinyl]pyridinium iodide as an anti-cancer agent is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway, which is a key pathway involved in programmed cell death. This compound can also inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can bind to DNA and proteins, and induce fluorescence signals upon excitation. In vivo studies have shown that this compound can induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-2-[2-(4-hydroxyphenyl)vinyl]pyridinium iodide has several advantages as a fluorescence probe for DNA and protein detection, including high sensitivity, selectivity, and stability. This compound can also be easily synthesized and modified to improve its properties. However, this compound has some limitations, including potential toxicity and limited tissue penetration, which may restrict its use in vivo.
Direcciones Futuras
There are several future directions for the study of 1-ethyl-2-[2-(4-hydroxyphenyl)vinyl]pyridinium iodide. One direction is to further investigate the mechanism of action of this compound as an anti-cancer agent, and to identify potential targets for its use in cancer therapy. Another direction is to improve the properties of this compound, such as its tissue penetration and biocompatibility, for its use in vivo. Additionally, this compound can be further modified to develop new probes for the detection of other biomolecules, such as lipids and carbohydrates.
Aplicaciones Científicas De Investigación
1-ethyl-2-[2-(4-hydroxyphenyl)vinyl]pyridinium iodide has been widely studied for its potential applications in various scientific fields, including biochemistry, biophysics, and medicine. In biochemistry, this compound has been used as a fluorescent probe for DNA and protein detection, as it can bind to nucleic acids and proteins and emit fluorescence signals upon excitation. In biophysics, this compound has been used as a tool to study the structure and dynamics of biomolecules, such as proteins and nucleic acids. In medicine, this compound has been studied for its potential as an anti-cancer agent, as it can induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
4-[(Z)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]phenol;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO.HI/c1-2-16-12-4-3-5-14(16)9-6-13-7-10-15(17)11-8-13;/h3-12H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZNGFPAFMFPEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)O.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=CC=CC=C1/C=C\C2=CC=C(C=C2)O.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3894465.png)
![N-2-adamantyl-3-{[(3,5-dimethylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B3894466.png)

![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3894475.png)
![3-[(4-chloro-2-nitrophenyl)amino]-1-(2,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B3894477.png)

![methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3894493.png)
![2-methyl-9-[(4-nitrobenzylidene)amino]-9H-imidazo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B3894496.png)



![N'-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonohydrazide](/img/structure/B3894525.png)
![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B3894535.png)
